pyridin-2-ylmethanamine

Catalog No.
S589365
CAS No.
3731-51-9
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyridin-2-ylmethanamine

CAS Number

3731-51-9

Product Name

pyridin-2-ylmethanamine

IUPAC Name

pyridin-2-ylmethanamine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2

InChI Key

WOXFMYVTSLAQMO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN

solubility

9.25 M

Synonyms

(2-Pyridylmethyl)amine; (Pyridin-2-ylmethyl)amine; 1-(Pyridin-2-yl)methanamine; 2-(2-Aminomethyl)pyridine; 2-(Aminomethyl)pyridine; 2-Picolinamine; 2-Picolylamine; 2-Pyridinemethylamine; 2-Pyridinylmethylamine; 2-Pyridylmethanamine; NSC 59705; Pyridi

Canonical SMILES

C1=CC=NC(=C1)CN

The exact mass of the compound 2-Pyridinemethanamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.25 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59705. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridin-2-ylmethanamine (CAS 3731-51-9), commonly known as 2-picolylamine, is a bifunctional building block characterized by a primary amine and a pyridine ring situated at the 2-position. This specific spatial arrangement enables it to act as a potent bidentate N,N'-chelating ligand, forming highly stable five-membered chelate rings with transition metals such as ruthenium, manganese, zinc, and copper [1]. In industrial and laboratory procurement, its value is distinctly tied to this chelate effect, making it an essential precursor for homogeneous hydrogenation catalysts, metal-organic framework (MOF) functionalization, and phase-change carbon capture solvents. Unlike simple aliphatic amines or non-chelating aromatic amines, 2-picolylamine fundamentally alters the electronic and steric environment of coordinated metals, directly impacting catalyst longevity, heavy metal sorption capacity, and process stability[2].

Substituting 2-picolylamine with closely related analogs, such as benzylamine, 3-picolylamine, or 4-picolylamine, routinely results in process failure in coordination-dependent applications. Benzylamine lacks the pyridine nitrogen entirely, preventing secondary metal coordination. While 3-picolylamine and 4-picolylamine possess both nitrogen atoms, their positional geometry places the heteroatoms too far apart to form a stable five-membered chelate ring, forcing them to act as weaker monodentate or bridging ligands [1]. In catalytic reactor design, this difference is absolute: 2-picolylamine will strongly bind and stabilize single-site transition metals (or conversely, strip and deactivate susceptible catalysts like nickel), whereas its isomers will not [2]. Consequently, buyers cannot interchange these positional isomers when the application relies on robust metal-ligand chelation.

Strong Bidentate Chelation Leading to Transition Metal Poisoning

In continuous-flow amination processes, the structural difference between picolylamine isomers dictates process compatibility. In the nickel-catalyzed synthesis of primary amines, 3-picolylamine can be generated with 96% selectivity without disrupting the catalyst. In contrast, 2-picolylamine acts as a potent bidentate ligand that strongly chelates the nickel catalyst, leading to severe deactivation and the leaching of 20 ppm of nickel into the supernatant [1]. This demonstrates the aggressive chelating power of the 2-position isomer.

Evidence DimensionCatalyst stability and metal leaching
Target Compound Data2-picolylamine: Severe catalyst deactivation; 20 ppm Ni leached
Comparator Or Baseline3-picolylamine: 96% selectivity; minimal catalyst disruption
Quantified DifferenceComplete shift from stable catalytic turnover (3-isomer) to catalyst poisoning and 20 ppm metal leaching (2-isomer)
ConditionsNi-catalyzed alkylation of NH3 by alcohols at 160 °C

Buyers must carefully account for 2-picolylamine's potent metal-binding properties, which require specific catalyst selection to prevent metal stripping during synthesis.

Superior Stabilization of Ruthenium Single Sites in Heterogeneous Catalysis

When used to functionalize UiO-66 Metal-Organic Frameworks (MOFs) as a support for molecular ruthenium catalysts, the 2-picolylamine moiety provides exceptional stabilization through bidentate coordination. The resulting Ru-picolylamine MOF achieved a high reaction rate of 5.91 mol·gRu–1·h–1 and Turnover Numbers (TONs) up to 2278 in olefin hydrogenation, maintaining structural integrity over five cycles without appreciable loss of activity [1]. Without this specific ligand functionalization, ruthenium sites rapidly agglomerate into ~2 nm nanoparticles.

Evidence DimensionCatalytic turnover and stability
Target Compound Data2-picolylamine functionalized MOF: TON up to 2278, rate 5.91 mol·gRu–1·h–1
Comparator Or BaselineUnfunctionalized MOFs / Monodentate supports: Rapid Ru nanoparticle agglomeration and activity loss
Quantified DifferenceStable single-site Ru coordination enabling TONs > 2200 with zero appreciable activity loss over 5 cycles
ConditionsOlefin hydrogenation, 5 bar H2, 40 °C

Procuring 2-picolylamine as a ligand or MOF functional group is essential for manufacturing highly active, recyclable single-site transition metal catalysts.

High-Capacity Heavy Metal Chelation for Environmental Remediation

The specific N,N'-bidentate binding mode of 2-picolylamine makes it an optimal receptor group for heavy metal remediation. A Zr(IV) MOF functionalized with 2-picolylamine (dMOR-2) demonstrated exceptional sorption capacities for Pb2+ (376 ± 15 mg/g) and Cu2+ (117 ± 4 mg/g), alongside fluorescence detection limits below 2 ppb [1]. Standard non-functionalized MOFs lack this specific chelation geometry, resulting in vastly inferior simultaneous detection and capture capabilities.

Evidence DimensionHeavy metal sorption capacity and detection limit
Target Compound Data2-picolylamine-MOF: 376 mg/g (Pb2+), 117 mg/g (Cu2+), LOD < 2 ppb
Comparator Or BaselineBaseline non-functionalized MOFs: Lack specific N,N'-chelation for sub-ppb detection
Quantified DifferenceSimultaneous sub-2 ppb detection and >370 mg/g Pb2+ capture capacity
ConditionsAqueous media, composite of dMOR-2 with calcium alginate

For environmental engineering procurement, 2-picolylamine is the preferred functionalizing agent to impart high selectivity and capacity for heavy metal capture.

Lower Regeneration Energy in Phase-Change CO2 Capture

As a primary aminopyridine, 2-picolylamine possesses a moderate basicity (pKa ~6-7) that optimizes the thermodynamic balance between CO2 adsorption and regeneration. It rapidly binds CO2 to form crystalline solids with a high capture capacity of 11–20 wt%, and can be regenerated at 120–150 °C [1]. In contrast, industry-standard monoethanolamine (MEA) has a higher pKa (~9.5), which requires significantly higher desorption energies and suffers from liquid-phase degradation.

Evidence DimensionpKa and CO2 capture phase behavior
Target Compound Data2-picolylamine: pKa ~6-7; forms crystalline solid with 11-20 wt% capacity
Comparator Or BaselineMEA (Monoethanolamine): pKa ~9.5; remains liquid, requires higher desorption energy
Quantified DifferenceLower pKa (~3 units lower than MEA) enabling solid-phase separation and lower energy penalty for regeneration
ConditionsStandard room temperature and pressure CO2 binding; 120-150 °C regeneration

For carbon capture solvent procurement, 2-picolylamine offers a phase-change alternative that lowers the energy penalty of solvent regeneration compared to conventional aliphatic amines.

Homogeneous and Supported Transition Metal Catalysis

Because of its ability to form highly stable five-membered chelate rings, 2-picolylamine is the exact compound required for synthesizing highly active ruthenium and manganese hydrogenation catalysts. It is particularly suited for functionalizing MOFs to stabilize single-site metals, preventing nanoparticle agglomeration during extended catalytic cycles [1].

Functionalization of MOFs for Heavy Metal Remediation

In environmental engineering, 2-picolylamine is the preferred receptor group for modifying Zr(IV) MOFs and other porous materials. Its specific N,N'-bidentate chelation geometry enables the simultaneous, high-capacity capture of Pb2+ and Cu2+ from aqueous media, alongside sub-ppb fluorescence detection [2].

Phase-Change Solvents for Advanced CO2 Capture

Due to its moderate pKa (~6-7) and ability to form crystalline solids upon CO2 binding, 2-picolylamine is an ideal candidate for next-generation carbon capture technologies. It offers a direct procurement alternative to MEA for systems designed to lower the thermal energy penalty of solvent regeneration [3].

Amine Building Block in Complex Synthesis

When used as a synthetic building block, 2-picolylamine must be selected with full awareness of its metal-chelating properties. It is the right choice when the downstream product requires a strong metal-binding domain, but buyers must ensure their synthetic route does not rely on susceptible transition-metal catalysts (like nickel) which it will actively strip and deactivate[4].

XLogP3

-0.2

Boiling Point

203.0 °C

LogP

-0.21 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (75.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3731-51-9

Wikipedia

2-pyridinemethanamine

General Manufacturing Information

2-Pyridinemethanamine: ACTIVE

Dates

Last modified: 08-15-2023

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